Catechin 7-xyloside

Overview

Description

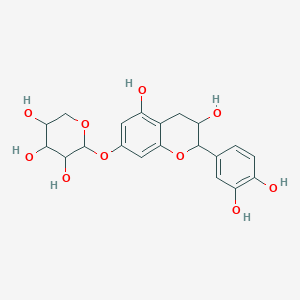

Catechin 7-xyloside is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a chromen structure, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Catechin 7-xyloside, also known as (+)-catechin 7-O-beta-D-xyloside or 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol, is a natural product belonging to the class of catechin polyphenols . This compound has been found to exhibit various biological activities, including antioxidant, antibacterial, and anticancer properties .

Target of Action

This compound has been found to interact with LasR , a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication mechanism that regulates biofilm formation and virulence factors in various bacteria, including P. aeruginosa .

Mode of Action

The compound interacts with its target, LasR, and significantly reduces biofilm formation, pyocyanin, elastase, and rhamnolipid production, without influencing bacterial growth . This interaction disrupts the quorum sensing mechanism, thereby attenuating the pathogenicity of the bacteria .

Biochemical Pathways

The compound’s interaction with LasR affects the quorum sensing pathway, leading to a decrease in biofilm formation and the production of virulence factors . Dihydroflavonol reductase (DFR) has been identified as the main regulatory element of the catechin biosynthesis pathway .

Result of Action

The result of this compound’s action is a significant reduction in biofilm formation and the production of virulence factors in P. aeruginosa, thereby reducing its pathogenicity . It has also been found to induce apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction in human non-small cell lung carcinoma H1299 cells .

Action Environment

This compound is a white crystalline powder that is stable under acidic conditions and has low solubility in water . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Catechin 7-xyloside is a natural antioxidant with potential health benefits, including antibacterial, antiviral, and anticancer properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound might mediate ferroptosis on macrophages to exhibit a significant anti-inflammatory effect .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. In vitro investigations have demonstrated that this compound can interact with LasR, a P. aeruginosa LuxR-type quorum sensing regulator .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, the accumulation of individual catechins increased during the daytime but decreased overnight, especially over the time period of 22:00−02:00 . This suggests that this compound may have temporal effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

This compound is involved in several metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It is suggested that the stereochemistry of catechins significantly affects the efflux transport rather than the absorption transport in the Caco-2 monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Catechin 7-xyloside typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromen precursor under acidic conditions, followed by the introduction of the oxane-3,4,5-triol moiety through glycosylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Catechin 7-xyloside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives with altered biological activity.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Catechin 7-xyloside has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.

Medicine: Investigated for its potential role in the treatment of diseases such as cancer and cardiovascular disorders due to its bioactive properties.

Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-2H-chromen-7-yl]oxy]oxane-3,4,5-triol

- 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-6-yl]oxy]oxane-3,4,5-triol

Uniqueness

The unique structural features of Catechin 7-xyloside, such as the specific arrangement of hydroxyl groups and the chromen moiety, contribute to its distinct chemical reactivity and biological activity. These features differentiate it from similar compounds and make it a valuable subject of study in various scientific fields.

Biological Activity

Catechin 7-xyloside (C7Ox) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article delves into the biological activity of C7Ox, focusing on its effects on apoptosis, interactions with proteins, and implications for health.

This compound is classified as a flavonoid glycoside, with the chemical formula and a molecular weight of 406.39 g/mol. Its structure includes a catechin backbone with a xyloside moiety attached at the 7-position, which influences its biological properties.

Induction of Apoptosis

C7Ox has been shown to induce apoptosis in various cancer cell lines, notably non-small cell lung cancer (NSCLC) cells. Research indicates that C7Ox triggers apoptosis through several mechanisms:

- Mitochondrial Dysfunction : C7Ox treatment leads to a collapse of mitochondrial membrane potential, a critical event in the initiation of apoptosis. This was demonstrated using the JC-1 probe to assess mitochondrial integrity .

- Caspase Activation : The compound activates caspase-6, an essential protease in the apoptotic pathway. Western blot analyses confirmed increased levels of cleaved caspase-6 and PARP (poly ADP-ribose polymerase), indicating active apoptosis .

- Endoplasmic Reticulum Stress : C7Ox also activates the CHOP (C/EBP homologous protein) pathway, linking ER stress to apoptosis. Downregulation of CHOP through specific siRNA significantly reduced C7Ox-induced cell death, highlighting its role in mediating cytotoxic effects .

In Vitro Studies

In vitro studies have consistently shown that C7Ox reduces cell viability in a dose-dependent manner. For example, H1299 cells treated with varying concentrations of C7Ox exhibited significant decreases in survival rates, alongside increased lactate dehydrogenase (LDH) release, indicating cytotoxicity and membrane damage .

| Concentration (µM) | Cell Viability (%) | LDH Release (%) |

|---|---|---|

| 0 | 100 | 10 |

| 100 | 75 | 20 |

| 200 | 50 | 40 |

| 400 | 25 | 60 |

Molecular Docking Studies

Molecular docking studies have revealed that C7Ox interacts effectively with matrix metalloproteinase-1 (MMP-1), which is implicated in various cancers. The binding energy scores from these studies suggest strong interactions between C7Ox and MMP-1, making it a potential candidate for therapeutic applications against tumors associated with MMP overexpression.

| Compound | Binding Energy (kJ/mol) | Key Interactions |

|---|---|---|

| This compound - MMP-1 | -326.4 | Hydrogen bonds with ASN180, ALA184 |

| Glycitin - MMP-1 | -264.4 | Interactions with various residues |

Cancer Treatment Potential

A study focused on the effects of C7Ox on NSCLC cells highlighted its potential as an anticancer agent. The results indicated that treatment with C7Ox not only induced apoptosis but also decreased cell migration and invasion capabilities, suggesting a multifaceted role in cancer progression inhibition .

Properties

CAS No. |

42830-48-8 |

|---|---|

Molecular Formula |

C20H22O10 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1 |

InChI Key |

UQKKDJWFQBNZBJ-MLYGIHNMSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?

A: Research suggests that this compound acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:

Q3: What are the sources and potential applications of this compound?

A: this compound has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].

Q4: What analytical methods are used to characterize and quantify this compound?

A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify this compound within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.